2-(2,6-Dimethylmorpholino)nicotinic acid is an organic compound characterized by the presence of a nicotinic acid moiety substituted with a 2,6-dimethylmorpholine group. This compound is notable for its potential applications in medicinal chemistry and drug development due to its unique structural properties. The molecular formula of 2-(2,6-Dimethylmorpholino)nicotinic acid is C12H16N2O2, and it has a molecular weight of approximately 220.27 g/mol.
The compound can be synthesized through various chemical reactions involving nicotinic acid derivatives and morpholine derivatives. Its synthesis often requires specific reagents and controlled conditions to ensure the desired product's formation and purity.
2-(2,6-Dimethylmorpholino)nicotinic acid falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure. It is also classified as an amino acid derivative, which can exhibit biological activity relevant to pharmacological studies.
The synthesis of 2-(2,6-Dimethylmorpholino)nicotinic acid typically involves the reaction between nicotinic acid and 2,6-dimethylmorpholine. This reaction can be facilitated by various solvents such as ethanol or methanol and may require a catalyst to enhance the reaction rate.
The molecular structure of 2-(2,6-Dimethylmorpholino)nicotinic acid features a pyridine ring (from nicotinic acid) attached to a morpholine ring that has two methyl groups at positions 2 and 6. This unique configuration contributes to its chemical reactivity and biological properties.
2-(2,6-Dimethylmorpholino)nicotinic acid can undergo several types of chemical reactions:
The mechanism of action for 2-(2,6-Dimethylmorpholino)nicotinic acid involves its interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or modulator within biochemical pathways, influencing various physiological processes.
The strategic fusion of morpholine and nicotinic acid pharmacophores represents a deliberate effort to exploit synergistic bioactivity. Morpholine rings—saturated heterocycles containing one oxygen and one nitrogen atom—offer enhanced water solubility, metabolic stability, and the capacity for hydrogen bonding. These properties address key limitations of early-generation nicotinic acid derivatives, which often exhibited poor pharmacokinetics or rapid clearance. The integration of morpholine with the pyridine core of nicotinic acid yielded hybrids with improved target engagement, particularly for enzymes requiring dual hydrogen-bond acceptor/donor functionality. For example, Schiff bases derived from nicotinic acid hydrazide demonstrated superior metal-chelating properties and antimicrobial activity compared to non-hybridized analogs, highlighting the scaffold’s versatility .
Table 1: Evolution of Morpholino-Nicotinic Acid Hybrids in Drug Development
Period | Design Focus | Key Advances | Representative Targets |
---|---|---|---|
1990s–2000s | Solubility Optimization | Morpholine appended to pyridine N1-position | Kinases, GPCRs |
2000s–2010s | Conformational Restraint | Spirocyclic morpholino-nicotinates | HDACs, Phosphodiesterases |
2010s–Present | Stereoselective Synthesis | Chiral 2,6-dimethylmorpholino derivatives | Metabolic enzymes, Epigenetic readers |
The progression toward 2-(2,6-dimethylmorpholino)nicotinic acid specifically capitalized on the dimethylmorpholino group’s ability to induce conformational rigidity. This rigidity reduces entropic penalties upon target binding, as evidenced in nicotinic acid adenine dinucleotide phosphate (NAADP) analogs where substitutions at the 5-position of nicotinic acid modulated Ca²⁺ release potency [5]. Such structural refinements enabled precise tuning of physicochemical properties critical for central nervous system (CNS) penetration or prolonged plasma half-life.
Nicotinic acid (pyridine-3-carboxylic acid) serves as a "privileged scaffold" due to its dual functionality: the carboxylic acid acts as a hydrogen-bond anchor, while the pyridine nitrogen participates in dipole-dipole interactions or coordination chemistry. This versatility is evident in diverse therapeutic applications:
Table 2: Therapeutic Applications of Nicotinic Acid-Derived Scaffolds
Scaffold Type | Biological Activity | Mechanistic Insight | Reference |
---|---|---|---|
Hydrazide-hydrazones | Antitubercular, Anticancer | Chelation of transition metals (e.g., Zn²⁺, Cu²⁺) | |
2-Aryloxy derivatives | Analgesic, Anti-inflammatory | COX-2 selective inhibition | |
NAADP analogs | Ca²⁺ channel modulation | Agonism of endolysosomal NAADP receptors | [5] |
HCA2 agonists | Lipid-lowering | Gᵢ-protein coupled receptor activation | [7] |
The hydrazide moiety in nicotinic acid hydrazides (e.g., nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide) further expands drug design possibilities by enabling Schiff base formation. These compounds exhibit enhanced bioactivity due to imine (C=N) linkages that facilitate covalent or non-covalent target binding .
The 2,6-dimethylmorpholino group confers three critical advantages over unsubstituted morpholine:
X-ray crystallography of nicotinic acid complexes reveals that hydrogen-bond networks stabilize dimeric cations like [(nicotinic acid)₂H]⁺. Here, carboxylate groups form O–H⋯O bridges, while the pyridine nitrogen protonates to enable ionic pairing [8]. Introducing 2,6-dimethylmorpholino at the pyridine C2-position disrupts planarity but introduces new van der Waals contact points. This is exploited in kinase inhibitors where the morpholino methyl groups occupy hydrophobic subpockets adjacent to the ATP-binding site.
Structural Consequences of 2,6-Dimethylation:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3